6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine are still under investigation. It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of tuberculosis bacteria .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to interfere with the life cycle of tuberculosis bacteria, thereby inhibiting their growth .
Pharmacokinetics
It is known that imidazo[1,2-a]pyridine analogues have good microsomal stability .
Result of Action
The result of the action of this compound is the inhibition of the growth of tuberculosis bacteria . This leads to a reduction in the bacterial load, contributing to the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . These interactions can influence the localization and accumulation of the compound within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with suitable aldehydes or ketones, followed by halogenation to introduce bromine and chlorine atoms.
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired product, often using catalysts to enhance the reaction efficiency.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Radical Reactions: These involve the formation of radical intermediates, often facilitated by metal catalysts or photochemical conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogen atoms.
Comparison with Similar Compounds
6-Bromo-2-methylimidazo[1,2-b]pyridazine: Another heterocyclic compound with similar structural features but different biological activities.
8-Chloro-2-ethylimidazo[1,2-a]pyrazine: A related compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness: 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-8-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSGTAZBSRLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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